tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1193386-50-3
VCID: VC15940166
InChI: InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate

CAS No.: 1193386-50-3

Cat. No.: VC15940166

Molecular Formula: C11H23N3O2

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate - 1193386-50-3

Specification

CAS No. 1193386-50-3
Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate
Standard InChI InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15)
Standard InChI Key WOSDNQZCSFJFNY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCN(C)C1CNC1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is defined by the IUPAC name tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate. Its structure comprises a four-membered azetidine ring linked to a methylaminoethyl group, which is further connected to a tert-butoxycarbonyl (Boc) protecting group. Key identifiers include:

PropertyValueSource
CAS Number1193386-50-3
Molecular FormulaC11H23N3O2\text{C}_{11}\text{H}_{23}\text{N}_3\text{O}_2
Molecular Weight229.32 g/mol
SMILES NotationCC(C)(C)OC(=O)NCCN(C)C1CNC1
InChI KeyWOSDNQZCSFJFNY-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, while the azetidine ring’s strained geometry may influence receptor binding kinetics .

Physicochemical Properties

Computational analyses predict a polar surface area of 53.6 Ų and an XLogP3-AA value of 0.4, indicating moderate hydrophobicity . The compound’s hydrogen bond donor (2) and acceptor (4) counts suggest potential for intermolecular interactions, a trait exploited in drug design . Its rotatable bond count of 6 confers conformational flexibility, which may aid in optimizing binding affinity during lead compound development .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthesis protocols for tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate are proprietary, its structure suggests a multi-step process involving:

  • Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives or ring-closing metathesis.

  • Methylaminoethyl Linkage: Alkylation of the azetidine nitrogen with methyl bromoacetate, followed by reduction to the amine.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the carbamate group .

The Boc group is typically introduced in the final step to prevent side reactions during earlier stages . Suppliers such as Ambeed and CymitQuimica list the compound with purities ≥95%, though batch-specific variations may occur .

Industrial Scalability

Scalability challenges include the azetidine ring’s sensitivity to acid hydrolysis and the need for anhydrous conditions during Boc protection . Current pricing ranges from $500–$1,000 per gram, reflecting high synthesis costs and niche demand .

HazardGHS CodePrecautionary Measures
Acute toxicity (oral, Cat. 4)H302Avoid ingestion
Skin irritation (Cat. 2)H315Wear protective gloves
Eye irritation (Cat. 2A)H319Use eye protection
Respiratory irritationH335Use in ventilated areas

Applications in Research and Development

Medicinal Chemistry

The compound serves as a precursor for H4R-targeted ligands. Researchers functionalize the azetidine nitrogen to introduce fluorophores or radiolabels for in vitro receptor mapping.

Organic Synthesis

As a building block, its Boc group is selectively removable under acidic conditions (e.g., HCl/dioxane), enabling sequential derivatization of the amine . Recent studies have coupled it with carboxylic acids to generate urea derivatives for kinase inhibition assays.

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